4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine
Beschreibung
4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy functional groups attached to a pyridine ring, making it a unique structure in the field of organic chemistry.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-10-7-12(14-4)15-8-11(10)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
INFXMBZMJAULHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)NC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions.
N-methylation:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield.
Analyse Chemischer Reaktionen
4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate its interactions with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-2-amine include:
5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine: This compound has a similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine: This compound has an additional N-methyl group, making it more substituted.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
